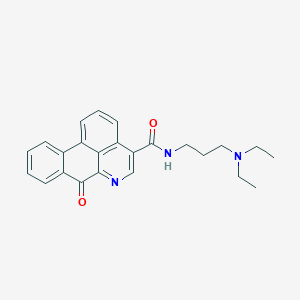

NS13001

Description

BenchChem offers high-quality NS13001 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NS13001 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-(diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2/c1-3-27(4-2)14-8-13-25-24(29)20-15-26-22-21-17(11-7-12-18(20)21)16-9-5-6-10-19(16)23(22)28/h5-7,9-12,15H,3-4,8,13-14H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUCZYXRADUTMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CN=C2C3=C1C=CC=C3C4=CC=CC=C4C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Modulator NS13001: A Technical Guide to its Mechanism of Action on SK Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and have emerged as promising therapeutic targets for a range of neurological disorders. This technical guide provides an in-depth analysis of the mechanism of action of NS13001, a potent and subtype-selective positive allosteric modulator of SK channels. By enhancing the calcium sensitivity of specific SK channel subtypes, NS13001 offers a nuanced approach to modulating neuronal function. This document details the quantitative pharmacology, experimental protocols for characterization, and the molecular interactions that underpin the therapeutic potential of NS13001.

Core Mechanism of Action

NS13001 is a positive allosteric modulator of SK channels, specifically targeting the SK2 and SK3 subtypes with significantly higher potency than the SK1 subtype.[1][2] Its primary mechanism involves increasing the apparent sensitivity of the channel to intracellular calcium (Ca²⁺)[1][3]. This means that in the presence of NS13001, a lower concentration of intracellular Ca²⁺ is required to open the SK2 and SK3 channels. This potentiation of channel activity leads to an increased potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability.

Unlike direct channel openers, NS13001 does not activate SK channels in the absence of intracellular Ca²⁺, highlighting its modulatory and Ca²⁺-dependent nature[1]. The proposed binding site for NS13001 is at the interface between the calmodulin (CaM) protein and the SK channel, a site also suggested for other modulators like CyPPA and NS309[1].

Quantitative Pharmacology

The subtype selectivity and potency of NS13001 have been extensively characterized using electrophysiological techniques. The following tables summarize the key quantitative data for NS13001 and provide a comparison with other notable SK channel modulators.

Table 1: Potency and Efficacy of NS13001 on Human SK Channel Subtypes

| Channel Subtype | EC₅₀ (μM) | Hill Coefficient (n_H) | Efficacy (% of maximal Ca²⁺ activation) |

| hSK1 | > 100 | - | Marginal Increase |

| hSK2 | 1.8 | 1.4 | 90% |

| hSK3 | 0.14 | 1.0 | 91% |

Data derived from inside-out patch-clamp recordings on HEK293 cells expressing the respective human SK channel subtypes at a free intracellular Ca²⁺ concentration of 0.2 μM.[1][2]

Table 2: Comparative Pharmacology of SK Channel Positive Modulators

| Compound | SK1 (KCa2.1) Activity | SK2 (KCa2.2) Activity | SK3 (KCa2.3) Activity | IK (KCa3.1) Activity | Key Characteristics |

| NS13001 | Inactive | Potent Activator | Very Potent Activator | Inactive | High subtype selectivity for SK2/3 |

| CyPPA | Inactive | Activator | Potent Activator | Inactive | Selective for SK2/3, less potent than NS13001 |

| NS309 | Potent Activator | Potent Activator | Potent Activator | Potent Activator | Pan-selective activator of SK/IK channels |

| 1-EBIO | Activator | Activator | Activator | Activator | Non-selective, lower potency |

This table provides a qualitative comparison based on multiple studies.[2][3]

Signaling Pathway and Mechanism of Action

The activation of SK channels is intrinsically linked to intracellular calcium levels, mediated by the constitutively bound calmodulin. NS13001 enhances this process for SK2 and SK3 channels.

Experimental Protocols

The following section outlines the detailed methodology for characterizing the mechanism of action of NS13001 on SK channels using inside-out patch-clamp electrophysiology.

1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for transiently expressing recombinant ion channels.

-

Culture Conditions: Maintain HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Transfection: Transiently transfect cells with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3) and a marker gene (e.g., GFP) using a suitable transfection reagent like Lipofectamine 2000. For optimal expression, use cells 24-48 hours post-transfection for electrophysiological recordings. To improve cell adherence for patch-clamping, culture cells on glass coverslips pre-coated with poly-L-lysine.

2. Electrophysiological Recordings: Inside-Out Patch-Clamp

This configuration allows for precise control of the intracellular solution bathing the channel.

-

Pipette Solution (External):

-

140 mM KCl

-

1 mM MgCl₂

-

2 mM CaCl₂

-

10 mM HEPES

-

Adjust pH to 7.4 with KOH.

-

-

Bath Solution (Internal):

-

140 mM KCl

-

1 mM MgCl₂

-

10 mM HEPES

-

5 mM EGTA

-

Varying concentrations of CaCl₂ to achieve desired free Ca²⁺ concentrations (e.g., 0.01 µM, 0.2 µM, 10 µM). The free Ca²⁺ concentration can be calculated using software such as MaxChelator.

-

Adjust pH to 7.2 with KOH.

-

-

Recording Procedure:

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the pipette solution.

-

Form a gigaohm seal with a transfected cell identified by GFP fluorescence.

-

Establish a whole-cell configuration and then excise the patch to achieve the inside-out configuration.

-

Hold the membrane potential at a constant voltage (e.g., -80 mV).

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 1 second) to elicit currents and determine the current-voltage (I-V) relationship.

-

Perfuse the patch with internal solutions containing different free Ca²⁺ concentrations and various concentrations of NS13001 to determine its effect on channel activity.

-

3. Data Analysis

-

Current-Voltage (I-V) Relationship: Plot the current amplitude as a function of the command voltage to observe the characteristic inward rectification of SK channels.

-

Concentration-Response Curves: Normalize the current elicited by different concentrations of NS13001 at a fixed submaximal Ca²⁺ concentration (e.g., 0.2 µM) to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM) in the same patch. Fit the concentration-response data to the Hill equation to determine the EC₅₀ and Hill coefficient (n_H).

-

Calcium Sensitivity: Measure the SK channel current at various free Ca²⁺ concentrations in the absence and presence of a fixed concentration of NS13001 (e.g., 1 µM). Plot the normalized current as a function of Ca²⁺ concentration and fit to the Hill equation to determine the EC₅₀ for Ca²⁺. A leftward shift in the curve in the presence of NS13001 indicates an increase in calcium sensitivity.

Logical Relationships and Subtype Selectivity

The differential effect of NS13001 on SK channel subtypes is a key aspect of its pharmacological profile. This selectivity can be visualized as a logical flow.

Conclusion

NS13001 is a valuable pharmacological tool for the study of SK channel function and a promising lead compound for the development of novel therapeutics. Its potent and subtype-selective positive allosteric modulation of SK2 and SK3 channels provides a mechanism to fine-tune neuronal excitability. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in academia and industry who are investigating the therapeutic potential of SK channel modulation. A thorough understanding of its mechanism of action is crucial for the design of future experiments and the development of next-generation therapies targeting these important ion channels.

References

The Selectivity Profile of NS13001: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS13001 is a novel small molecule that has garnered significant interest for its potent and selective modulation of small-conductance calcium-activated potassium (SK) channels. Specifically, it acts as a positive allosteric modulator of SK2 and SK3 channels. This technical guide provides a comprehensive overview of the selectivity profile of NS13001, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Data Presentation: Quantitative Selectivity Profile

The selectivity of NS13001 has been primarily characterized by its potentiation of SK channel subtypes. The compound exhibits a distinct preference for SK3 and SK2 channels over the SK1 subtype and the intermediate-conductance calcium-activated potassium (IK or KCa3.1) channel.

| Target | Parameter | Value (µM) | Hill Coefficient (nH) | Efficacy (%) | Reference |

| Human SK3 (hSK3) | EC50 | 0.14 | 1.0 | 91 | [1] |

| Human SK2 (hSK2) | EC50 | 1.6 | 1.4 | 90 | [1] |

| Human SK1 (hSK1) | EC50 | > 10 | - | Marginal | [1] |

| Human IK (hIK/KCa3.1) | Activity | Inactive | - | - | [1][2][3] |

Note: A comprehensive off-target screening panel for NS13001 against a broad range of receptors and ion channels (e.g., CEREP or Eurofins panels) is not publicly available. However, studies indicate that NS13001 possesses a more favorable target selectivity profile with fewer off-target effects compared to other SK channel modulators like NS309.[1]

Mechanism of Action: Allosteric Modulation

NS13001 functions as a positive allosteric modulator of SK2 and SK3 channels.[1] It enhances the apparent calcium sensitivity of these channels, leading to a pronounced left-ward shift in their Ca2+-activation curves.[1] This means that in the presence of NS13001, a lower intracellular calcium concentration is required to open the SK2 and SK3 channels.

dot

Caption: Allosteric modulation of SK channels by NS13001.

Experimental Protocols

The characterization of NS13001's selectivity profile primarily relies on electrophysiological techniques, specifically patch-clamp recordings from HEK293 cells heterologously expressing the different human SK channel subtypes.

Cell Culture and Transfection of HEK293 Cells

-

Cell Line: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and penicillin-streptomycin.

-

Transfection: Cells are transiently transfected with plasmids encoding the desired human SK channel subtype (hSK1, hSK2, or hSK3) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), is often performed to identify successfully transfected cells for patch-clamp experiments.

-

Incubation: Transfected cells are incubated for 24-48 hours to allow for sufficient channel expression on the cell membrane.

dot

Caption: Workflow for preparing cells for electrophysiological recording.

Inside-Out Patch-Clamp Electrophysiology

-

Pipette Solution (extracellular): Contains (in mM): 140 KCl, 2 MgCl2, 10 HEPES, adjusted to pH 7.4 with KOH.

-

Bath Solution (intracellular): Contains (in mM): 140 KCl, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA, adjusted to pH 7.2 with KOH.

-

Recording:

-

A glass micropipette is used to form a high-resistance seal (giga-seal) with the membrane of a transfected HEK293 cell.

-

The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).

-

The membrane patch is held at a constant potential (e.g., -80 mV).

-

The bath solution is perfused with different concentrations of NS13001 at a fixed, sub-maximal Ca2+ concentration (e.g., 0.2 µM) to determine the EC50 for channel activation.

-

To assess the effect on Ca2+ sensitivity, the patch is exposed to a range of Ca2+ concentrations in the absence and presence of a fixed concentration of NS13001.

-

-

Data Analysis: The current potentiation by NS13001 is measured and plotted against the compound concentration. The data are then fitted with the Hill equation to determine the EC50 and Hill coefficient.

dot

Caption: Schematic of the inside-out patch-clamp configuration.

Conclusion

NS13001 is a highly selective positive allosteric modulator of SK2 and SK3 channels. Its selectivity profile, characterized by potent activity at SK2/3 and a lack of significant activity at SK1 and IK channels, makes it a valuable tool for studying the physiological roles of these specific ion channels and a promising lead compound for the development of therapeutics targeting conditions where modulation of SK2/3 channel activity is beneficial. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of the pharmacological properties of NS13001.

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological gating modulation of small- and intermediate-conductance Ca2+-activated K+ channels (KCa2.x and KCa3.1) - PMC [pmc.ncbi.nlm.nih.gov]

NS13001: A Potent and Selective Positive Allosteric Modulator of SK2/SK3 Channels

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NS13001 is a novel small molecule that acts as a potent and selective positive allosteric modulator (PAM) of the small-conductance calcium-activated potassium (KCa) channels KCa2.2 (SK2) and KCa2.3 (SK3).[1][2][3] By binding to a site distinct from the calcium-binding site, NS13001 enhances the apparent calcium sensitivity of these channels, leading to their activation at lower intracellular calcium concentrations.[1][4] This modulation of SK2 and SK3 channels, which are critical for regulating neuronal excitability, has shown therapeutic potential in preclinical models of neurological disorders, particularly spinocerebellar ataxia type 2 (SCA2).[1][5][6] This technical guide provides a comprehensive overview of the core pharmacology of NS13001, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and experimental workflows.

Core Mechanism of Action

NS13001 is classified as a positive allosteric modulator.[3][7][8][9][10] Unlike direct channel agonists, NS13001 does not open SK channels on its own. Instead, it potentiates the channel's response to its natural ligand, intracellular calcium (Ca²⁺).[1][4] The primary mechanism of action involves a significant left-ward shift in the Ca²⁺-activation curve for SK2 and SK3 channels, effectively lowering the concentration of Ca²⁺ required for channel opening.[1] This allosteric modulation is achieved by binding to a pocket at the interface between the channel and calmodulin (CaM), which is constitutively bound to the C-terminus of the SK channel and functions as its Ca²⁺ sensor.[4]

Quantitative Data

The following tables summarize the key quantitative parameters defining the potency, efficacy, and selectivity of NS13001.

Table 1: In Vitro Potency and Efficacy of NS13001 on Human SK (hSK) Channels [1]

| Channel Subtype | EC₅₀ (µM) | Hill Coefficient (nH) | Efficacy (%) |

| hSK3 | 0.14 | 1.0 | 91 |

| hSK2 | 1.6 | 1.4 | 90 |

| hSK1 | > 100 | - | Marginal |

Data obtained from inside-out patch-clamp experiments on HEK293 cells expressing the respective hSK channel subtype at a cytosolic Ca²⁺ concentration of 0.2 µM. Efficacy is expressed as the maximal activation relative to the current elicited by a saturating Ca²⁺ concentration (10 µM).[1]

Table 2: Effect of NS13001 on the Apparent Ca²⁺ Sensitivity of hSK Channels [1]

| Channel Subtype | Condition | EC₅₀ for Ca²⁺ (µM) | Hill Coefficient (nH) |

| hSK3 | Control | 0.42 | 5.2 |

| + 1 µM NS13001 | 0.11 | 3.0 | |

| hSK2 | Control | 0.42 | 5.2 |

| + 1 µM NS13001 | 0.18 | 4.0 | |

| hSK1 | Control | 0.42 | 5.2 |

| + 1 µM NS13001 | 0.36 | 3.5 |

These data illustrate the leftward shift in the Ca²⁺ concentration-response curve in the presence of NS13001, indicating an increased apparent sensitivity to Ca²⁺.[1]

Signaling Pathway

The signaling pathway modulated by NS13001 involves the intricate interplay between intracellular calcium levels and the activity of SK2/SK3 channels, which in turn regulates neuronal membrane potential and firing patterns.

Caption: NS13001 enhances SK2/SK3 channel activation by increasing their sensitivity to intracellular calcium, leading to potassium efflux and neuronal hyperpolarization.

Experimental Protocols

The characterization of NS13001 primarily relies on electrophysiological techniques, specifically the patch-clamp method.

Cell Culture and Transfection

Human Embryonic Kidney (HEK) 293 cells are a standard choice for heterologous expression of ion channels.[1]

-

Cell Line: HEK293 cells.[1]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).[1]

-

Transfection: Cells are stably transfected with plasmids containing the cDNA for human SK1, SK2, or SK3 channels. Selection of stably expressing cells is typically achieved using an appropriate antibiotic resistance marker.

Inside-Out Patch-Clamp Electrophysiology

This technique allows for precise control of the intracellular environment and direct application of compounds to the cytosolic face of the membrane patch.[1]

-

Pipette Solution (extracellular): Contains (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES; pH adjusted to 7.4 with KOH.

-

Bath Solution (intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA; pH adjusted to 7.2 with KOH. Free Ca²⁺ concentrations are adjusted by adding varying amounts of CaCl₂ and calculated using software like CaBuf.

-

Voltage Protocol: Voltage ramps are typically applied to obtain current-voltage (I-V) relationships. For concentration-response curves, the membrane potential is held at a negative potential (e.g., -75 mV) to measure the current amplitude.[1]

-

Compound Application: NS13001 is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the intracellular bath solution to the desired final concentrations. The patch is perfused with solutions containing different concentrations of NS13001 and/or Ca²⁺.[1]

-

Data Analysis: The current amplitude in the presence of NS13001 is normalized to the maximal current elicited by a saturating concentration of Ca²⁺ (e.g., 10 µM) in the same patch. Concentration-response data are fitted with the Hill equation to determine the EC₅₀ and Hill coefficient.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for characterizing a compound like NS13001.

Caption: Workflow for characterizing NS13001 from cell culture to final data analysis.

Therapeutic Implications

The selective potentiation of SK2/SK3 channels by NS13001 has significant therapeutic implications. In conditions where neuronal hyperexcitability is a key pathological feature, enhancing the activity of these channels can help to restore normal firing patterns. This is particularly relevant in spinocerebellar ataxias, such as SCA2, where Purkinje cell firing becomes irregular.[1][5][11] In a transgenic mouse model of SCA2, oral administration of NS13001 was shown to improve motor performance, highlighting its potential as a therapeutic agent for this and possibly other ataxias.[1][6][12]

Conclusion

NS13001 is a valuable pharmacological tool for studying the physiological roles of SK2 and SK3 channels and represents a promising lead compound for the development of novel therapeutics for neurological disorders characterized by neuronal hyperexcitability. Its well-defined mechanism of action as a positive allosteric modulator, coupled with its potency and selectivity, makes it a subject of continued interest for researchers and drug development professionals.

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium Channel (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Physiological Roles and Therapeutic Potential of Ca2+ Activated Potassium Channels in the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. shellchemtech.com [shellchemtech.com]

Target Validation of NS13001 in Cerebellar Ataxias: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for NS13001, a novel therapeutic candidate for the treatment of cerebellar ataxias. The focus of this document is to consolidate the preclinical evidence supporting the mechanism of action and therapeutic potential of NS13001, with a specific emphasis on Spinocerebellar Ataxia Type 2 (SCA2).

Executive Summary

Spinocerebellar ataxias (SCAs) are a group of neurodegenerative disorders characterized by progressive ataxia due to the degeneration of the cerebellum, particularly the Purkinje cells (PCs).[1][2] A key pathological feature in some SCAs is the irregular firing of these neurons.[1] NS13001 is a novel, potent, and selective positive modulator of the small conductance calcium-activated potassium (SK) channels, specifically SK2 and SK3 subtypes (SK2/3).[1] Preclinical studies have demonstrated that by targeting these channels, NS13001 can restore regular pacemaker activity in Purkinje cells, alleviate behavioral phenotypes, and reduce neuropathology in a mouse model of SCA2.[1] This positions SK2 channels as a promising therapeutic target for SCA2 and potentially other cerebellar ataxias.[1]

Mechanism of Action and Target Rationale

The primary target of NS13001 is the SK channel, a family of ion channels that are critical in regulating neuronal excitability. In the cerebellum, SK2 channels play a key role in controlling the normal pacemaking activity of Purkinje cells.[1] In pathological conditions such as SCA2, the firing pattern of these cells becomes irregular, contributing to the motor deficits characteristic of the disease.[1]

NS13001 acts as a positive allosteric modulator of SK2 and SK3 channels, increasing their sensitivity to activation by intracellular calcium.[3] This enhancement of SK channel activity helps to stabilize the membrane potential and restore the regular, tonic firing of Purkinje cells. The selective modulation of SK2/3 channels is advantageous, as these subtypes are prominently expressed in the cerebellum.

Signaling Pathway

The therapeutic hypothesis centers on the restoration of normal Purkinje cell firing patterns through the positive modulation of SK2 channels. The signaling cascade is initiated by an influx of calcium during neuronal activity, which then binds to calmodulin associated with the SK channels. This binding gates the channel, allowing potassium efflux and hyperpolarization of the cell membrane, which contributes to the afterhyperpolarization phase of the action potential and regulates firing frequency. In SCA2, this process is disrupted. NS13001 enhances the sensitivity of the SK channel to calcium, thereby restoring its function even in the presence of pathological cellular changes.

Quantitative Data

The following tables summarize the key quantitative data for NS13001 and related compounds from preclinical studies.

Table 1: In Vitro Potency and Selectivity of SK Channel Modulators

| Compound | hSK1 EC₅₀ (µM) | hSK2 EC₅₀ (µM) | hSK3 EC₅₀ (µM) | hIK EC₅₀ (µM) | Selectivity Profile | Reference |

| NS13001 | >10 | 0.8 | 0.9 | >10 | SK3 > SK2 >>> SK1, IK | [1] |

| CyPPA | >30 | ~15 | ~1.5 | >30 | SK3 > SK2 >>> SK1, IK | [1] |

| NS309 | ~0.3 | ~0.3 | ~0.3 | ~0.03 | IK > SK1 = SK2 = SK3 | [1] |

EC₅₀ values were determined using electrophysiological recordings from HEK cells expressing human SK/IK channel subtypes.

Table 2: In Vivo Pharmacokinetics and Dosing in SCA2 Mouse Model

| Compound | Dose (mg/kg) | Route of Administration | Plasma Concentration (1 hr post-dose) | Brain Concentration (1 hr post-dose) | Reference |

| NS13001 | 30 | Oral | 16 µM | 17 µM | [1] |

| CyPPA | 10 | Oral | Not Reported | Not Reported | [1] |

Table 3: In Vivo Efficacy in SCA2 Mouse Model (9-month-old 58Q mice)

| Treatment Group | % Normal Purkinje Cells | % Moderately Degenerated PCs | % Severely Degenerated PCs | Reference |

| 58Q + Vehicle | Not explicitly stated, but lower than treated | Not explicitly stated | Not explicitly stated, but higher than treated | [1] |

| 58Q + NS13001 | 43% | 37% | 20% | [1] |

| 58Q + CyPPA | 32% | 35% | 33% | [1] |

| WT + Vehicle | No significant change | No significant change | No significant change | [1] |

| WT + NS13001/CyPPA | No significant change | No significant change | No significant change | [1] |

Data is based on the analysis of Dark Cell Degeneration (DCD) via Transmission Electron Microscopy.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Electrophysiological Recordings

-

Cell Lines: Human embryonic kidney (HEK) cells stably expressing human SK1, SK2, SK3, or IK channels.

-

Patch-Clamp Technique: Inside-out patch-clamp configuration was used to measure channel activity.

-

Solutions: Symmetrical K⁺ solutions were used for intracellular and extracellular solutions. The intracellular solution contained varying concentrations of Ca²⁺ buffered with EGTA to determine Ca²⁺ sensitivity.

-

Compound Application: NS13001 and other modulators were applied to the intracellular side of the patch membrane at various concentrations to determine their effect on channel activation at a fixed, sub-maximal Ca²⁺ concentration (e.g., 0.2 µM).

-

Data Analysis: Concentration-response curves were generated by normalizing the current at each compound concentration to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM). EC₅₀ values were calculated by fitting the data to a Hill equation.[3]

In Vivo Studies in SCA2 Mouse Model

-

Animal Model: Transgenic mice expressing the human ataxin-2 gene with 58 CAG repeats (58Q), a model for SCA2. Wild-type (WT) littermates were used as controls.

-

Drug Administration: NS13001 (30 mg/kg) or CyPPA (10 mg/kg) was administered daily via oral gavage for 3 consecutive weeks to 9-month-old mice.

-

Behavioral Analysis: Motor coordination was assessed using the balance beam walk and accelerating rotarod tests.

-

Pharmacokinetic Analysis: Blood plasma and brain tissue were collected at specified time points (e.g., 1 and 6 hours) after a single oral dose to determine compound concentrations using appropriate analytical methods (details not specified in the source).

-

Neuropathological Analysis: At the end of the treatment period, mice were sacrificed, and cerebellar tissue was processed for Transmission Electron Microscopy (TEM) to analyze Dark Cell Degeneration (DCD) of Purkinje cells. The percentage of normal, moderately degenerated, and severely degenerated Purkinje cells was quantified.[1]

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting potassium channels to treat cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of SK2/SK3 Channels in Neuronal Excitability

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability.[1][2] This family of ion channels is unique in its ability to couple intracellular calcium signals with the cell's membrane potential, thereby translating changes in internal calcium concentration into alterations in neuronal firing patterns.[3] Among the three subtypes found in the central nervous system (SK1, SK2, and SK3), SK2 and SK3 channels are prominently expressed and play pivotal, often distinct, roles in shaping neuronal communication.[4]

Activated exclusively by submicromolar concentrations of intracellular calcium, these channels conduct potassium ions, leading to membrane hyperpolarization or repolarization.[1] This outflow of positive charge dampens neuronal excitability, contributing significantly to the afterhyperpolarization (AHP) that follows action potentials, which in turn governs firing frequency and patterns.[2] SK2 and SK3 channels are implicated in a wide array of neuronal processes, from regulating intrinsic pacemaker activity in dopamine (B1211576) neurons to modulating synaptic plasticity at glutamatergic synapses, making them crucial players in learning, memory, and motor control.[5][6]

This technical guide provides a comprehensive overview of the molecular structure, biophysical properties, physiological roles, and pharmacological modulation of SK2 and SK3 channels. It is designed to serve as a detailed resource for researchers investigating neuronal function and for professionals in the field of drug development seeking to understand the therapeutic potential of targeting these critical ion channels.

Molecular Structure and Biophysical Properties

SK channels are tetrameric protein complexes, where four individual α-subunits assemble to form a central ion-conducting pore.[7] Each subunit consists of six transmembrane domains (S1-S6) and intracellular N- and C-termini. The pore loop, located between the S5 and S6 domains, contains the highly conserved "GYG" amino acid sequence that forms the selectivity filter for potassium ions.[8]

A defining feature of SK channels is their mechanism of activation. Unlike voltage-gated channels, their gating is largely voltage-independent.[7] Instead, they are activated by the binding of intracellular calcium to calmodulin (CaM), a calcium-sensing protein that is constitutively bound to the C-terminus of each SK channel subunit.[9] This tight association allows SK channels to function as sensitive detectors of local calcium fluctuations. SK2 and SK3 subunits can co-assemble to form functional heteromeric channels, which can exhibit biophysical and pharmacological properties that are intermediate to their homomeric counterparts.[10][11]

Data Presentation: Biophysical Properties of SK2 and SK3 Channels

The following table summarizes key quantitative data on the biophysical characteristics of homomeric SK2 and SK3 channels.

| Property | SK2 Channel | SK3 Channel | References |

| Alternate Names | KCa2.2, KCNN2 | KCa2.3, KCNN3 | [1][9] |

| Single-Channel Conductance | 10–20 pS | 10–20 pS | [1][7][8] |

| Gating Mechanism | Voltage-independent, activated by intracellular Ca2+ | Voltage-independent, activated by intracellular Ca2+ | [7] |

| Calcium Sensitivity (EC50) | ~0.3 µM | ~0.3 - 0.7 µM | [9][12] |

Distribution and Function in the Central Nervous System

SK2 and SK3 channels exhibit distinct but sometimes overlapping distribution patterns throughout the central nervous system, which underlies their diverse functional roles.

-

SK2 Channels: These channels are highly expressed in limbic and cortical areas, including the hippocampus, neocortex, and amygdala.[1][4] Within these regions, SK2 channels are found in both somatic and dendritic compartments of neurons.[4] Notably, in hippocampal CA1 pyramidal neurons, SK2 channels are strategically located in dendritic spines, in close proximity to NMDA-type glutamate (B1630785) receptors, where they play a crucial role in regulating synaptic plasticity.[1]

-

SK3 Channels: In contrast, SK3 channels are predominantly found in subcortical structures.[13] They are heavily expressed in the basal ganglia, particularly the substantia nigra and ventral tegmental area, as well as in the thalamus and various brainstem nuclei.[4] In midbrain dopamine neurons, SK3 channels are densely expressed on the soma and also throughout the dendritic tree.[5][14] This distribution is critical for their role in controlling the frequency and regularity of pacemaker firing in these neurons.[5][14]

Functionally, this differential localization translates to specialized roles. In dopamine neurons of the substantia nigra, somatic SK3 channels are primary regulators of the overall firing frequency , while dendritic SK2 channels contribute more to the precision and regularity of the firing pattern.[5][14]

Signaling Pathways and Modulation

The activity of SK2 and SK3 channels is not static; it is dynamically regulated by a variety of intracellular signaling pathways, primarily through post-translational modifications that alter the channel's sensitivity to calcium.

Core Activation Mechanism: The fundamental activation gate for SK channels is the binding of Ca2+ to the C-lobe of the constitutively associated Calmodulin (CaM). This binding event induces a conformational change that is transmitted to the channel pore, leading to its opening.

Modulation by Kinases and Phosphatases:

-

Casein Kinase 2 (CK2) and Protein Phosphatase 2A (PP2A): SK channels exist in a complex with both CK2 and PP2A. CK2 can phosphorylate CaM, which decreases the apparent calcium sensitivity of the channel complex, meaning more calcium is required for activation.[12] Conversely, PP2A dephosphorylates CaM, restoring its high sensitivity to calcium. This enzymatic push-and-pull allows for dynamic tuning of channel activity.

-

Protein Kinase A (PKA): PKA plays a significant role in regulating the number of SK2 channels present at the synapse. PKA-mediated phosphorylation of the SK2 channel's C-terminus can lead to the internalization of the channel from the cell surface, reducing its functional impact on synaptic transmission.[1] This mechanism is a key component of some forms of synaptic plasticity.

Role in Synaptic Plasticity

At excitatory synapses, particularly in the hippocampus, dendritic SK2 channels are key players in regulating synaptic strength. They form a powerful negative feedback loop with NMDA receptors (NMDARs).

The process unfolds as follows:

-

Glutamate release from the presynaptic terminal activates postsynaptic AMPA and NMDA receptors.

-

Depolarization from AMPA receptor activation relieves the magnesium block on NMDARs, allowing calcium to flow into the dendritic spine.

-

This influx of calcium activates nearby SK2 channels.

-

The opening of SK2 channels leads to a potassium efflux, which hyperpolarizes the local membrane.

-

This hyperpolarization limits further NMDAR activation by promoting the magnesium block and reduces the overall synaptic potential.

By controlling the duration and magnitude of NMDAR-mediated calcium influx, SK2 channels effectively raise the threshold for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.[6] The removal or inhibition of synaptic SK2 channels, for instance via PKA-mediated endocytosis during a strong synaptic stimulus, facilitates LTP induction.

Pharmacology of SK2 and SK3 Channels

The development of pharmacological tools to modulate SK channels has been instrumental in dissecting their physiological roles and exploring their therapeutic potential. These compounds can be broadly categorized as blockers (inhibitors) and positive modulators (activators).

Data Presentation: Pharmacological Modulators of SK2 and SK3 Channels

| Compound | Class | Target(s) | Potency (IC50 / EC50) | References |

| Apamin (B550111) | Blocker (Peptide Toxin) | SK2 > SK3 > SK1 | SK2: 30 - 141 pMSK3: 0.6 - 4.0 nM | [10][14][15][16] |

| UCL1684 | Blocker (Organic Molecule) | SK1/SK2 > SK3 | SK2: ~350 pMSK3: 2.5 - 9.5 nM | [10] |

| NS309 | Positive Modulator | SK1/SK2/SK3/IK | SK3: ~150 nM | [3][6][17] |

| CyPPA | Positive Modulator | SK3 > SK2 | SK3: 5.6 µMSK2: 14 µM | [3][13][18][19] |

The overlapping pharmacology and the tendency of SK subunits to form heteromers present significant challenges for developing highly subtype-selective drugs.[10]

Experimental Protocols

Investigating the function and regulation of SK2 and SK3 channels requires a combination of specialized techniques. Below are detailed methodologies for key experimental approaches.

Protocol 1: Electrophysiological Recording of SK Currents (Whole-Cell & Inside-Out Patch-Clamp)

This protocol allows for the direct measurement of ion flow through SK channels in cultured cells or acute brain slices.

Objective: To isolate and characterize SK channel currents.

A. Whole-Cell Recording (to measure macroscopic currents):

-

Solutions:

-

External (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal (Pipette): (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, and a calculated amount of CaCl2 to achieve a desired free [Ca2+] (e.g., 1 µM to activate SK channels). pH adjusted to 7.3 with KOH.

-

-

Procedure:

-

Prepare cells or brain slices and place them in the recording chamber perfused with aCSF.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[2]

-

Approach a target neuron under visual guidance (e.g., DIC microscopy).

-

Apply gentle positive pressure to the pipette. Once touching the cell membrane, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

To elicit SK currents, use a voltage step protocol (e.g., a step to 0 mV for 100-200 ms) to open voltage-gated calcium channels, leading to Ca2+ influx and subsequent SK channel activation, which is often measured as a tail current upon repolarization.

-

Confirm the current is from SK channels by applying a specific blocker like apamin and observing the reduction in current.

-

B. Inside-Out Patch Recording (to study single channels and Ca2+ sensitivity):

-

Solutions:

-

Pipette (External): Symmetrical K+ solution, e.g., (in mM) 140 KCl, 10 HEPES, 2 MgCl2.

-

Bath (Internal): Same as pipette solution, but with varying concentrations of buffered Ca2+ (using EGTA/CaCl2) to generate a Ca2+ dose-response curve.

-

-

Procedure:

-

Achieve a GΩ seal as in the cell-attached mode.

-

Retract the pipette from the cell, pulling the membrane patch away. The intracellular face of the membrane is now exposed to the bath solution.[20][21]

-

Apply a constant holding potential (e.g., +50 mV) to drive K+ ions through any open channels.

-

Perfuse the bath with solutions containing different known concentrations of free Ca2+ to determine the EC50 for channel activation.

-

Record single-channel openings and closings to analyze conductance and kinetics.

-

Protocol 2: Immunohistochemistry for SK Channel Localization

This protocol is used to visualize the anatomical distribution of SK2 and SK3 proteins in brain tissue.

Objective: To determine the cellular and subcellular location of SK2/SK3 channels.

-

Tissue Preparation:

-

Deeply anesthetize the animal (e.g., mouse or rat) and perform transcardial perfusion with 1x PBS followed by 4% paraformaldehyde (PFA) in PBS.

-

Dissect the brain and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotect the brain by incubating in a 30% sucrose (B13894) solution in PBS at 4°C until it sinks.

-

Freeze the brain and cut 30-40 µm thick sections on a cryostat or vibrating microtome. Collect free-floating sections in PBS.

-

-

Staining Procedure:

-

Permeabilization & Blocking: Wash sections 3x in PBS. Incubate for 1-2 hours at room temperature in a blocking buffer (e.g., 5% normal goat serum, 0.3% Triton X-100 in PBS) to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with a primary antibody specific to SK2 or SK3, diluted in blocking buffer, for 24-48 hours at 4°C with gentle agitation. Optimal antibody concentration must be determined empirically.

-

Washing: Wash sections thoroughly 3-5 times with PBS containing 0.1% Triton X-100 (PBS-T).

-

Secondary Antibody Incubation: Incubate sections for 2 hours at room temperature in the dark with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) that recognizes the species of the primary antibody.

-

Final Washes & Mounting: Wash sections 3x with PBS-T and then 1x with PBS. Mount the sections onto glass slides and allow them to dry.

-

Coverslipping: Add a drop of antifade mounting medium (which may contain a nuclear counterstain like DAPI) and apply a coverslip.

-

-

Imaging:

-

Visualize the staining using a confocal or epifluorescence microscope. Acquire images using appropriate laser lines and filters for the chosen fluorophores.

-

Protocol 3: Co-immunoprecipitation (Co-IP) for Protein Interactions

This protocol is used to determine if SK channels physically associate with regulatory proteins (e.g., CaM, CK2, PP2A) in native tissue.

Objective: To identify proteins that form a complex with SK2 or SK3 channels.

-

Lysate Preparation:

-

Homogenize fresh or frozen brain tissue (e.g., hippocampus for SK2, substantia nigra for SK3) in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with a protease and phosphatase inhibitor cocktail.

-

Incubate the homogenate on ice for 30 minutes to ensure complete lysis.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clearing: Add Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads. Pellet the beads by centrifugation and discard them, keeping the supernatant.

-

Antibody Incubation: Add the primary antibody against the target protein (e.g., anti-SK2) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. A negative control using a non-specific IgG from the same species is crucial.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by gentle centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane for Western blotting.

-

Probe the blot with antibodies against the potential interacting partners (e.g., anti-CaM, anti-CK2) to see if they were pulled down with the target SK channel.

-

Therapeutic Potential and Future Directions

The profound influence of SK2 and SK3 channels on neuronal excitability makes them compelling targets for therapeutic intervention in a range of neurological and psychiatric disorders.

-

Neurological Disorders: Dysfunction in SK channel activity has been linked to conditions like Parkinson's disease, where the firing patterns of dopamine neurons are disrupted, and certain forms of epilepsy and ataxia. Modulating SK channels could help restore normal neuronal firing and alleviate symptoms.

-

Cognitive Enhancement: Given the role of SK2 channels in constraining synaptic plasticity, their inhibition has been proposed as a strategy for cognitive enhancement. Blocking SK2 channels can lower the threshold for LTP induction, potentially facilitating learning and memory processes.[6]

-

Addiction and Reward Pathways: SK channels in reward-related brain regions, such as the ventral tegmental area and nucleus accumbens, are implicated in the plastic changes that occur following chronic exposure to drugs of abuse.[22] Targeting these channels may offer new avenues for treating addiction.

Future Directions: Key challenges remain in the field. The development of truly subtype-selective pharmacological agents is paramount to avoid off-target effects. Further research is needed to understand the precise stoichiometry and function of heteromeric SK channels in different neuronal populations. Elucidating the signaling cascades that regulate SK channel expression and function in disease states will be crucial for designing targeted and effective therapies.

Conclusion

SK2 and SK3 channels are master regulators of neuronal excitability, acting as a crucial interface between intracellular calcium signaling and membrane potential. Their distinct anatomical distributions and subcellular localizations enable them to perform specialized functions, from setting the pace and precision of neuronal firing to gating the induction of synaptic plasticity. Through a complex network of protein-protein interactions and post-translational modifications, their activity is exquisitely tuned to meet the dynamic needs of the neuron. A deep understanding of these channels not only illuminates fundamental principles of neuroscience but also opens exciting new avenues for the development of novel therapeutics for a host of debilitating brain disorders.

References

- 1. SK2 channel regulation of neuronal excitability, synaptic transmission, and brain rhythmic activity in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative immunohistochemical distribution of three small-conductance Ca2+-activated potassium channel subunits, SK1, SK2, and SK3 in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Small conductance Ca2+-activated K+ channels and calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SK channel - Wikipedia [en.wikipedia.org]

- 9. Pharmacology of Small- and Intermediate-Conductance Ca2+-Activated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preferential formation of human heteromeric SK2:SK3 channels limits homomeric SK channel assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Immunohistochemistry (IHC) on mouse brain slices [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. CyPPA, a Positive SK3/SK2 Modulator, Reduces Activity of Dopaminergic Neurons, Inhibits Dopamine Release, and Counteracts Hyperdopaminergic Behaviors Induced by Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of SK2 channel gating and its modulation by the bee toxin apamin and small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Apamin structure and pharmacology revisited [frontiersin.org]

- 16. Apamin interacts with all subtypes of cloned small-conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Selective positive modulation of the SK3 and SK2 subtypes of small conductance Ca2+-activated K+ channels - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. scientifica.uk.com [scientifica.uk.com]

- 21. Patch clamp - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

NS13001: A Technical Guide for Researchers

An In-depth Examination of the Chemical Structure, Properties, and Pharmacological Profile of a Selective KCa2.2/KCa2.3 Channel Modulator

This technical guide provides a comprehensive overview of NS13001, a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium channels KCa2.2 (SK2) and KCa2.3 (SK3). This document is intended for researchers, scientists, and drug development professionals interested in the chemical characteristics, mechanism of action, and experimental applications of this compound.

Chemical Structure and Properties

NS13001 is a small molecule with the chemical formula C17H16ClN7.[1][2] Its chemical structure is characterized by a purine (B94841) core with a substituted pyrazole (B372694) and a chlorophenyl amine group.

Table 1: Chemical and Physical Properties of NS13001

| Property | Value | Reference |

| IUPAC Name | N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-9-methylpurin-6-amine | [1][3] |

| Chemical Formula | C17H16ClN7 | [1][2] |

| Molecular Weight | 353.81 g/mol | [1][2] |

| CAS Number | 1063331-94-1 | [1][3] |

| SMILES String | CN1C=NC2=C(NC3=CC=C(Cl)C=C3)N=C(N4N=C(C)C=C4C)N=C12 | [1] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, PBS (pH 7.2): 0.3 mg/ml | [3] |

Pharmacological Properties

NS13001 acts as a selective positive allosteric modulator of KCa2.2 (SK2) and KCa2.3 (SK3) channels.[3][4] It enhances the sensitivity of these channels to intracellular calcium, thereby increasing potassium efflux and causing hyperpolarization of the cell membrane.[5]

Table 2: Pharmacological Activity of NS13001

| Parameter | Value | Target | Reference |

| EC50 | 1.8 µM | KCa2.2 (SK2) | [4] |

| EC50 | 0.14 µM | KCa2.3 (SK3) | [4] |

| Mechanism of Action | Positive Allosteric Modulator | KCa2.2/KCa2.3 | [3][4] |

Signaling Pathway

The activation of KCa2.2/KCa2.3 channels by NS13001 has significant downstream effects on neuronal excitability. By increasing potassium conductance, NS13001 contributes to the medium afterhyperpolarization (mAHP) that follows an action potential. This hyperpolarization reduces the firing frequency of neurons.

Experimental Protocols

Inside-Out Patch-Clamp Electrophysiology

This protocol is designed to characterize the effects of NS13001 on KCa2.2/KCa2.3 channels expressed in a heterologous system, such as HEK293 cells.

Experimental Workflow:

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Transiently transfect the cells with plasmids encoding the desired human KCa2 channel subtype (hKCa2.2 or hKCa2.3) using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Electrophysiological Recording:

-

Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Pipette (Extracellular) Solution: 140 mM KCl, 2 mM MgCl2, 2 mM EGTA, 10 mM HEPES, adjusted to pH 7.2 with KOH.

-

Bath (Intracellular) Solution: 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, with the free Ca2+ concentration buffered to the desired level (e.g., 1 µM) using appropriate amounts of CaCl2 and EGTA, adjusted to pH 7.2 with KOH.

-

Establish a gigaohm seal with a transfected cell and excise an inside-out patch.

-

Hold the membrane potential at a constant voltage (e.g., -80 mV).

-

Record baseline channel activity in the presence of the desired intracellular Ca2+ concentration.

-

-

Compound Application and Data Analysis:

-

Prepare stock solutions of NS13001 in DMSO.

-

Dilute the stock solution to the final desired concentrations in the bath solution.

-

Perfuse the inside-out patch with the NS13001-containing solution.

-

Record the change in channel current in response to NS13001.

-

Analyze the data to determine the EC50 value by fitting the concentration-response curve to the Hill equation.

-

In Vivo Efficacy in a Mouse Model of Spinocerebellar Ataxia Type 2 (SCA2)

This protocol describes the oral administration of NS13001 to a transgenic mouse model of SCA2 to assess its therapeutic potential.

Methodology:

-

Animal Model:

-

Utilize a transgenic mouse model of Spinocerebellar Ataxia Type 2 (e.g., SCA2-58Q).

-

-

Compound Formulation and Administration:

-

Prepare a suspension of NS13001 at a concentration of 30 mg/kg in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) in a corn flour suspension.

-

Administer the suspension orally to the mice daily.

-

-

Behavioral Testing:

-

Conduct behavioral tests such as the beam walk test and rotarod test to assess motor coordination and balance before and after treatment.

-

Record the number of foot slips on the beam walk and the latency to fall from the accelerating rotarod.

-

-

Data Analysis:

-

Compare the performance of the NS13001-treated group to a vehicle-treated control group.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed improvements in motor function.

-

Proposed Radioligand Binding Assay

While a specific radioligand for NS13001 is not commercially available, a competitive binding assay could be developed to investigate its direct interaction with KCa2.2/KCa2.3 channels. This would likely involve the custom synthesis of a radiolabeled analog of NS13001 or a known SK channel blocker.

Hypothetical Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from HEK293 cells stably expressing either hKCa2.2 or hKCa2.3.

-

Homogenize the cells in a lysis buffer and pellet the membranes by centrifugation.

-

Resuspend the membranes in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-apamin or a custom tritiated NS13001 analog), and varying concentrations of unlabeled NS13001.

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of NS13001 that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Logical Relationship of Experimental Approaches:

Conclusion

NS13001 is a valuable research tool for investigating the physiological and pathophysiological roles of KCa2.2 and KCa2.3 channels. Its selectivity and potency make it a promising lead compound for the development of therapeutics for neurological disorders characterized by neuronal hyperexcitability, such as certain types of ataxia. The experimental protocols outlined in this guide provide a framework for further investigation into the properties and potential applications of this selective SK channel modulator.

References

- 1. KCa2 and KCa3 Channels in Learning and Memory Processes, and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KCA2.2 (KCNN2): A PHYSIOLOGICALLY AND THERAPEUTICALLY IMPORTANT POTASSIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small-conductance calcium-activated potassium type 2 channels (SK2, KCa2.2) in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of NS13001: A Selective SK2/3 Channel Positive Modulator

NS13001 is a novel small molecule that has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly spinocerebellar ataxia type 2 (SCA2). This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of NS13001, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

NS13001 was identified through a chemical optimization program based on the scaffold of a known SK2/3 channel positive modulator, CyPPA.[1] The goal of this program was to develop a compound with the combined potency of the pan-selective SK/IK channel modulator NS309 and the subtype selectivity of CyPPA.[2] The rationale for developing a selective SK2/3 channel activator stems from the crucial role of these channels in regulating the firing patterns of Purkinje cells in the cerebellum.[1] Irregular firing and eventual death of these cells are hallmarks of spinocerebellar ataxias.[1] By selectively modulating SK2/3 channels, NS13001 was designed to restore regular pacemaker activity in these neurons, offering a targeted therapeutic approach.[1][3]

Mechanism of Action: A Selective Allosteric Modulator

NS13001 acts as a positive allosteric modulator of small-conductance calcium-activated potassium (SK) channels, with a pronounced selectivity for the SK2 and SK3 subtypes over the SK1 subtype.[1][2] Its mechanism of action does not involve direct channel opening but rather a sensitization of the channel to its endogenous activator, intracellular calcium (Ca²⁺).[1]

Electrophysiological Characterization

Electrophysiological studies using inside-out patch-clamp recordings on human SK (hSK) channel subtypes have elucidated the specific effects of NS13001. The compound causes a concentration-dependent increase in hSK3 and hSK2 channel currents at sub-saturating intracellular Ca²⁺ concentrations.[1] A key finding is that NS13001 induces a significant left-ward shift in the Ca²⁺-activation curves for hSK3 and hSK2 channels, meaning the channels become active at lower intracellular Ca²⁺ levels.[1][2] In contrast, it has a marginal effect on hSK1 channels.[1][2] The presence of a minimal "enabling" concentration of Ca²⁺ (≤ 0.01 μM) is necessary for NS13001 to exert its modulatory effect.[1]

Quantitative Potency and Selectivity

The subtype selectivity of NS13001 is a defining feature. The compound displays the highest potency for the hSK3 subtype, followed by hSK2, with a significantly lower effect on hSK1. This selectivity profile (SK3 > SK2 >>> SK1) is a considerable advantage over less selective SK channel activators.[1][2]

| Parameter | hSK1 | hSK2 | hSK3 | Reference |

| EC₅₀ (μM) | >10 | 1.6 | 0.11 | [1] |

| Efficacy (%) | Marginal Increase | 90 | 90 | [1] |

| Hill Coefficient (n_H_) | Not Determined | 1.4 | 1.4 | [1] |

| Parameter | Control (No NS13001) | With 1 μM NS13001 | Reference |

| hSK1 EC₅₀ for Ca²⁺ (μM) | 0.42 | 0.36 | [1][2] |

| hSK2 EC₅₀ for Ca²⁺ (μM) | 0.42 | 0.18 | [1][2] |

| hSK3 EC₅₀ for Ca²⁺ (μM) | 0.42 | 0.11 | [1][2] |

Signaling Pathway of SK Channel Modulation by NS13001

Caption: Mechanism of NS13001 action on SK2/3 channels.

Preclinical Development in a Model of Spinocerebellar Ataxia Type 2 (SCA2)

The therapeutic potential of NS13001 has been evaluated in a transgenic mouse model of SCA2 (58Q), which expresses the human Ataxin-2 protein with a polyglutamine expansion.[1] These mice develop progressive motor deficits and Purkinje cell loss, mirroring the human disease.[1]

In Vitro Efficacy: Restoration of Purkinje Cell Firing

Application of NS13001 to cerebellar slices from SCA2 mice demonstrated its ability to restore the regular pacemaker activity of Purkinje cells, which is otherwise irregular in this disease model.[1][4] This provided a direct physiological correlate for its potential therapeutic effect.

In Vivo Efficacy: Improvement of Motor Performance

To assess the in vivo efficacy, 9-month-old symptomatic SCA2 mice were treated orally with NS13001 for three consecutive weeks.[1] The compound showed significant improvements in motor coordination and balance.

| Test | Vehicle Control (SCA2 Mice) | NS13001 (30 mg/kg) (SCA2 Mice) | Outcome | Reference |

| Balance Beam Walk (Footslips) | No significant improvement | Significant reduction in footslips | NS13001 improved performance | [1] |

| Accelerating Rotarod (Latency to Fall) | No significant improvement | Significant increase in latency to fall | NS13001 improved performance | [1] |

Notably, the performance of wild-type mice was not significantly affected by NS13001, indicating that its beneficial effects are specific to the pathological state.[1]

Experimental Workflow for Preclinical SCA2 Mouse Study

Caption: Workflow of the in vivo study in SCA2 mice.

Logical Diagram of NS13001 Subtype Selectivity

Caption: Potency and selectivity of NS13001 for SK channels.

Clinical Development Status

While preclinical studies have identified NS13001 as a promising therapeutic agent for SCA2 and potentially other ataxias, there is currently no publicly available information regarding its advancement into human clinical trials.[1][5] However, other compounds that modulate SK channels, such as riluzole, have undergone clinical investigation for various forms of ataxia, suggesting that this mechanism is a viable target for clinical development.[3][6][7]

Experimental Protocols

Electrophysiology (Inside-Out Patch-Clamp)

-

Cell Line: HEK293 cells stably expressing human SK1, SK2, or SK3 channels.

-

Recording Configuration: Inside-out patch-clamp configuration.

-

Solutions: Symmetrical K⁺ solutions were used, with the intracellular solution containing buffered Ca²⁺ concentrations ranging from 0.01 µM to 10 µM.

-

Voltage Protocol: Voltage ramps were applied to generate current-voltage (I-V) relationships.

-

Compound Application: NS13001 was applied to the intracellular side of the patch at various concentrations to determine concentration-response relationships and its effect on the Ca²⁺-sensitivity of the channels.[1]

-

Data Analysis: Currents were measured at a specific voltage (e.g., -75 mV). Concentration-response data were fitted to the Hill equation to determine EC₅₀ and Hill coefficients. Ca²⁺-activation curves were generated in the absence and presence of NS13001 to determine the shift in Ca²⁺ sensitivity.[1]

In Vivo Mouse Studies (SCA2 Model)

-

Animal Model: Transgenic mice expressing human Ataxin-2 with 58 CAG repeats (58Q) under a Purkinje cell-specific promoter.[1] Age-matched wild-type mice were used as controls.

-

Drug Administration: NS13001 was administered orally at a dose of 30 mg/kg for 3 consecutive weeks to 9-month-old mice.[1] A vehicle control group was also included.

-

Behavioral Testing:

-

Balance Beam Walk: Mice were trained to traverse a narrow wooden beam. The number of footslips was recorded and averaged over several trials.

-

Accelerating Rotarod: Mice were placed on a rotating rod that gradually increased in speed. The latency to fall was recorded.

-

-

Experimental Timeline: Motor performance was assessed before the start of the treatment (baseline) and after the 3-week treatment period.[1]

-

Statistical Analysis: Appropriate statistical tests were used to compare the performance of the NS13001-treated group with the vehicle-treated group before and after treatment.

Conclusion

NS13001 is a potent and selective positive modulator of SK2/3 channels that effectively restores Purkinje cell firing and improves motor function in a preclinical model of SCA2.[1] Its well-defined mechanism of action and demonstrated in vivo efficacy highlight its potential as a therapeutic candidate for spinocerebellar ataxias and possibly other neurological disorders characterized by neuronal hyperexcitability. Further studies, including progression to clinical trials, will be necessary to determine its safety and efficacy in humans.

References

- 1. Novel selective positive modulator of calcium-activated potassium channels exerts beneficial effects in a mouse model of spinocerebellar ataxia type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Ataxic Symptoms in Huntington’s Disease Transgenic Mouse Model Are Alleviated by Chlorzoxazone [frontiersin.org]

- 4. Frontiers | Aberrant Cerebellar Circuitry in the Spinocerebellar Ataxias [frontiersin.org]

- 5. Disrupted Calcium Signaling in Animal Models of Human Spinocerebellar Ataxia (SCA) [mdpi.com]

- 6. Precision medicine in spinocerebellar ataxias: treatment based on common mechanisms of disease - Bushart - Annals of Translational Medicine [atm.amegroups.org]

- 7. cdn.amegroups.cn [cdn.amegroups.cn]

An In-depth Technical Guide to NS13001 for Studying Potassium Channel Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NS13001, a potent and selective positive modulator of small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes (KCa2.2 and KCa2.3). NS13001 serves as a critical tool for investigating the physiological roles of these channels and exploring their therapeutic potential in neurological disorders.

Core Compound Properties and Mechanism of Action

NS13001 is a positive allosteric modulator of SK2 and SK3 channels.[1][2] Its mechanism of action does not involve direct channel opening but rather an increase in the apparent sensitivity of the channels to intracellular calcium (Ca²⁺).[1][3] This is achieved by shifting the Ca²⁺ concentration-response curve to the left, enabling channel activation at lower intracellular Ca²⁺ concentrations.[1] Notably, NS13001 is ineffective in the absence of intracellular Ca²⁺.[1]

Key Features:

-

High Potency and Selectivity: NS13001 displays nanomolar to micromolar potency for SK3 and SK2 channels, respectively, with significantly lower activity at SK1 channels.[1]

-

Favorable Off-Target Profile: Compared to other SK channel modulators like NS309 and CyPPA, NS13001 exhibits fewer off-target effects. It has been shown to have no effect on hERG or voltage-gated sodium channels at concentrations up to 10 µM.[1]

-

In Vivo Efficacy: Oral administration of NS13001 has demonstrated therapeutic potential in animal models of neurological disorders, such as spinocerebellar ataxia type 2 (SCA2).[1][2]

Quantitative Data for NS13001

The following tables summarize the key quantitative parameters of NS13001's interaction with human SK (hSK) channel subtypes as determined by inside-out patch-clamp electrophysiology on HEK293 cells.

Table 1: Potency and Efficacy of NS13001 on hSK Channels

| Parameter | hSK1 | hSK2 | hSK3 |

| EC₅₀ (µM) | > 100[1] | 1.6[1] | 0.14[1] |

| Hill Coefficient (nH) | N/A | 1.4[1] | 1.0[1] |

| Efficacy (% of max Ca²⁺ activation) | Marginal Increase[1] | 90%[1] | 90%[1] |

Table 2: Effect of 1 µM NS13001 on the Ca²⁺ Sensitivity of hSK Channels

| Parameter | Control (no NS13001) | + 1 µM NS13001 |

| hSK1 EC₅₀ for Ca²⁺ (µM) | 0.42[1] | 0.36[1] |

| hSK2 EC₅₀ for Ca²⁺ (µM) | 0.42[1] | 0.18[1] |

| hSK3 EC₅₀ for Ca²⁺ (µM) | 0.42[1] | 0.11[1] |

Signaling Pathway and Mechanism of Action

NS13001 facilitates the opening of SK2 and SK3 channels by modulating the interaction between intracellular calcium, calmodulin (CaM), and the channel itself. The binding of NS13001 to an allosteric site on the channel complex enhances the conformational changes induced by Ca²⁺ binding to CaM, leading to channel gating at lower Ca²⁺ concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments involving NS13001.

Electrophysiological Characterization of NS13001 in HEK293 Cells

This protocol describes the inside-out patch-clamp technique used to determine the potency, efficacy, and calcium-sensitizing effects of NS13001 on stably expressed human SK channel subtypes.

Experimental Workflow:

Materials and Solutions:

-

Cell Lines: HEK293 cells stably expressing human SK1, SK2, or SK3 channels.

-

Pipette (Extracellular) Solution:

-

KCl: 150 mM

-

HEPES: 10 mM

-

MgCl₂: 1 mM

-

CaCl₂: 1 mM

-

pH adjusted to 7.4 with KOH

-

-

Bath (Intracellular) Solution:

-

KCl: 150 mM

-

HEPES: 10 mM

-

EGTA: 5 mM

-

Variable amounts of CaCl₂ to achieve desired free Ca²⁺ concentrations (e.g., 0.01 µM, 0.2 µM, 10 µM), calculated using a calcium chelation program.

-

pH adjusted to 7.2 with KOH

-

Procedure:

-

Culture HEK293 cells expressing the desired hSK channel subtype under standard conditions.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the pipette solution.

-

Establish a gigaohm seal on a single cell and excise the patch to achieve the inside-out configuration.

-

Perfuse the intracellular face of the patch with the bath solution containing a low, sub-activating concentration of free Ca²⁺ (e.g., 0.2 µM).

-

Apply a series of voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit SK channel currents. The holding potential should be set to 0 mV.

-

Record baseline currents.

-

Sequentially apply increasing concentrations of NS13001 (e.g., 0.001 µM to 10 µM) to the bath solution while continuing to apply voltage ramps and record currents.

-

To determine the effect on Ca²⁺ sensitivity, repeat the experiment with different free Ca²⁺ concentrations in the bath solution in the presence and absence of a fixed concentration of NS13001 (e.g., 1 µM).

-

For data analysis, measure the current amplitude at a negative potential (e.g., -75 mV) from the voltage ramps. Normalize the currents to the maximal current elicited by a saturating Ca²⁺ concentration (e.g., 10 µM) in the same patch.

-

Fit the concentration-response data to the Hill equation to determine EC₅₀ and the Hill coefficient.

In Vivo Evaluation of NS13001 in a Mouse Model of Spinocerebellar Ataxia Type 2 (SCA2)

This protocol outlines the methodology for assessing the therapeutic potential of NS13001 in a transgenic mouse model of SCA2.

Experimental Design:

Materials and Methods:

-

Animal Model: Transgenic mice expressing the human Ataxin-2 gene with a polyglutamine expansion (e.g., SCA2-58Q mice).

-

Compound Formulation: NS13001 is prepared for oral gavage in a suitable vehicle.

-

Behavioral Assays:

-

Balance Beam Test: Mice are trained to traverse a narrow beam, and the number of foot slips is recorded.

-

Accelerating Rotarod: The latency to fall from a rotating rod with increasing speed is measured.

-

Procedure:

-

At a specified age (e.g., 9 months), subject the SCA2 mice to baseline motor coordination tests.

-

Randomly assign mice to a vehicle control group or an NS13001 treatment group.

-

Administer NS13001 (e.g., 30 mg/kg) or vehicle daily via oral gavage for a predetermined period (e.g., 3 weeks).[1]

-

After the treatment period, re-evaluate motor performance using the same behavioral assays.

-

At the end of the study, euthanize the animals and perfuse them for histological analysis.

-

Collect cerebellar tissue, section, and stain to quantify Purkinje cell numbers and assess neuropathological changes.

-

Statistically compare the behavioral and histological outcomes between the treatment and control groups.

Conclusion

NS13001 is a highly valuable pharmacological tool for the study of SK2 and SK3 channel function. Its selectivity and favorable pharmacokinetic properties make it superior to many other available SK channel modulators for both in vitro and in vivo investigations. The detailed protocols and data presented in this guide are intended to facilitate the effective use of NS13001 in advancing our understanding of potassium channel physiology and its role in disease.

References

In Vitro Characterization of NS13001: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS13001 is a novel small molecule that has been identified as a potent and selective positive allosteric modulator of the small-conductance calcium-activated potassium (SK) channels, specifically targeting the SK2 and SK3 subtypes. This document provides a comprehensive overview of the in vitro pharmacological and biophysical properties of NS13001. The data herein supports its characterization as a valuable research tool and a potential therapeutic candidate for disorders associated with neuronal hyperexcitability. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual representations of key pathways and workflows are included to facilitate understanding.

Introduction